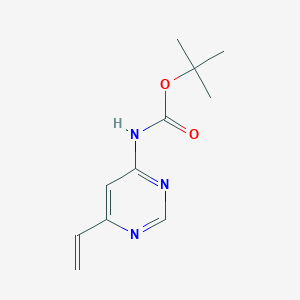

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate

説明

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a pyrimidine derivative functionalized with a vinyl group at the 6-position and a tert-butyl carbamate moiety at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry, serving as intermediates for pharmaceuticals targeting kinases, receptors, and enzymes .

特性

IUPAC Name |

tert-butyl N-(6-ethenylpyrimidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-5-8-6-9(13-7-12-8)14-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURZTFWBIWUHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate typically involves the reaction of 6-vinylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and conditions used.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including tert-butyl 6-vinylpyrimidin-4-ylcarbamate, exhibit significant antibacterial properties. Research indicates that such compounds can effectively target drug-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. These compounds have shown minimal inhibitory concentrations comparable to established antibiotics like vancomycin, suggesting their potential as alternatives in antibiotic therapy .

Antiviral Properties

Pyrimidine derivatives are also being investigated for antiviral applications. Preliminary findings suggest that tert-butyl 6-vinylpyrimidin-4-ylcarbamate may inhibit viral replication mechanisms, offering a new avenue for the development of antiviral agents . Further studies are needed to elucidate the specific mechanisms involved.

Materials Science

Polymer Chemistry

The incorporation of tert-butyl 6-vinylpyrimidin-4-ylcarbamate into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of polymers. Its vinyl group allows for easy polymerization, making it a valuable monomer in the synthesis of functionalized polymers with tailored properties .

Conductive Polymers

Research has indicated that incorporating this compound into conductive polymer formulations can improve electrical conductivity while maintaining desirable mechanical properties. This application is particularly relevant in the development of organic electronic devices and sensors .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Studies suggest that tert-butyl 6-vinylpyrimidin-4-ylcarbamate exhibits herbicidal activity against certain weed species, making it a candidate for further development as a selective herbicide in agricultural practices . The mechanism of action appears to involve interference with plant growth regulators.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against MRSA and VRE at low concentrations |

| Antiviral agent | Inhibitory effects on viral replication | |

| Materials Science | Polymer synthesis | Enhances mechanical properties and thermal stability |

| Conductive polymers | Improves electrical conductivity | |

| Agricultural Chemistry | Herbicide | Effective against specific weed species |

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested various pyrimidine derivatives, including tert-butyl 6-vinylpyrimidin-4-ylcarbamate, against resistant bacterial strains. The results indicated a significant bactericidal effect at concentrations as low as 1 μg/mL, demonstrating its potential as a new antibiotic candidate .

- Polymer Applications : In another investigation, researchers synthesized a series of copolymers incorporating tert-butyl 6-vinylpyrimidin-4-ylcarbamate. These materials exhibited enhanced tensile strength and thermal degradation temperatures compared to traditional polymers, indicating their potential use in high-performance applications .

- Herbicidal Activity : A field trial assessed the efficacy of tert-butyl 6-vinylpyrimidin-4-ylcarbamate as an herbicide. The results showed a notable reduction in weed biomass without adversely affecting crop yield, suggesting its viability as a selective herbicide .

作用機序

The mechanism of action of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate, highlighting structural variations, physicochemical properties, and applications:

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Vinyl vs. Chloro/Hydroxymethyl : The vinyl group in the target compound likely increases reactivity for polymerization or Michael additions compared to chloro (electron-withdrawing) or hydroxymethyl (polar, hydrogen-bonding) groups .

- Fluorine and Methyl Substituents : The 5-fluoro-6-methyl analog (CAS 1799420-92-0) demonstrates enhanced metabolic stability and lipophilicity, critical for drug design .

Applications

- Medical Intermediates : Hydroxymethyl and fluoro analogs are prioritized in drug synthesis due to favorable pharmacokinetic profiles .

- Synthetic Utility : Chloro-substituted derivatives (e.g., CAS 294210-79-0) serve as electrophilic intermediates in Suzuki-Miyaura couplings .

Spectroscopic Characterization

- While UV and NMR data are unavailable for the vinyl derivative, analogs like Isorhamnetin-3-O glycoside () illustrate the utility of ¹H-NMR and ¹³C-NMR for confirming substituent positions and stereochemistry .

生物活性

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 184.20 g/mol

- CAS Number : 73874-95-0

Research indicates that tert-butyl 6-vinylpyrimidin-4-ylcarbamate may act through several mechanisms, primarily involving the modulation of key signaling pathways. Notably, it has been identified as a potential inhibitor of the TYK2 kinase, which plays a critical role in cytokine signaling pathways associated with various inflammatory and autoimmune diseases .

Biological Activity

The biological activity of tert-butyl 6-vinylpyrimidin-4-ylcarbamate has been evaluated in various studies, demonstrating its potential efficacy against several disease models. Key findings include:

-

Antimicrobial Activity :

- The compound displayed significant bactericidal properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78–3.125 μg/mL) comparable to standard antibiotics .

- Anti-inflammatory Effects :

- Cancer Research :

Case Studies

Several studies have investigated the effects of tert-butyl 6-vinylpyrimidin-4-ylcarbamate:

-

Study on Antimicrobial Efficacy :

In a controlled study, the compound was tested against various strains of bacteria. Results indicated a strong correlation between concentration and antibacterial effectiveness, particularly against biofilm-forming strains . -

Inflammation Model :

In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

| Activity Type | Target Organism/Pathway | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | MRSA | 0.78 - 3.125 μg/mL | Significant bactericidal effect |

| Antimicrobial | VRE | 0.78 - 3.125 μg/mL | Significant bactericidal effect |

| Anti-inflammatory | Cytokine production | N/A | Reduced pro-inflammatory cytokines |

| Cancer | CDK7 inhibition | N/A | Reduced cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。